Lyxonic acid
Overview
Description
Lyxonic acid is a pentonic acid resulting from the formal oxidation of the aldehyde group of lyxose to the corresponding carboxylic acid . It is a sugar acid and an epimer of xylonic acid, differing in the configuration around one specific carbon atom . This compound has the molecular formula C₅H₁₀O₆ and is known for its role in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lyxonic acid can be synthesized through the oxidation of lyxose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Metabolically engineered strains of bacteria, such as Corynebacterium glutamicum, are used to convert biomass-derived xylose into this compound . This bioprocess is advantageous as it utilizes renewable resources and reduces environmental impact.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce other carboxylic acids.
Reduction: It can be reduced to form lyxose or other sugar alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, bromine water.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed:
Oxidation: Higher carboxylic acids.
Reduction: Lyxose, sugar alcohols.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
Lyxonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics, food additives, and as a chelating agent.
Mechanism of Action
The mechanism of action of lyxonic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate protons to acceptor molecules, influencing biochemical reactions . In metabolic pathways, this compound can be converted into other metabolites, playing a role in energy production and biosynthesis.
Comparison with Similar Compounds
Xylonic Acid: An epimer of lyxonic acid, differing in the configuration around one carbon atom.
Gluconic Acid: Similar in structure but derived from glucose.
Galactonic Acid: Derived from galactose and has similar chemical properties.
Uniqueness: this compound is unique due to its specific configuration and its role in specific metabolic pathways. Its ability to be synthesized from renewable resources and its diverse applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-UZBSEBFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182473 | |
Record name | Lyxonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28223-40-7, 526-92-1 | |
Record name | Lyxonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28223-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Lyxonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lyxonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028223407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lyxonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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